molecular formula C11H12ClN B1583323 5-Chloro-2,3,3-trimethyl-3H-indole CAS No. 25981-83-3

5-Chloro-2,3,3-trimethyl-3H-indole

Cat. No. B1583323
CAS RN: 25981-83-3
M. Wt: 193.67 g/mol
InChI Key: GSKATGIMEUGNJN-UHFFFAOYSA-N
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Description

5-Chloro-2,3,3-trimethyl-3H-indole, commonly known as 5-chlorotryptamine (5-CT), is a synthetic tryptamine derivative that has been used extensively in scientific research. It has been studied for its biochemical and physiological effects, its applications in scientific research, and its potential for use in laboratory experiments.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

5-Chloro-2,3,3-trimethyl-3H-indole plays a significant role in the synthesis of various heterocyclic compounds. Degutis et al. (1985) explored its reaction with haloacetic acid amides, leading to the formation of indolium salts and imidazo[1,2-a]indol-2-ones (Degutis, Schachkus, & Urbonavichyus, 1985). Similarly, Alyari et al. (2014) demonstrated the synthesis of various heterocyclic products using this compound, which resulted in excellent yields of derivatives carrying the 4-chloro-3,3,7-trimethyl-3H-indol-2-yl unit (Alyari, Baradarani, Afghan, & Joule, 2014).

Synthesis of Oxazine and Indoline Compounds

Ye Chu-ping (2011) synthesized 5-chloro-2,3,3-trimethy-5H-indole using the Fisher method, which further led to the creation of novel oxazine compounds (Ye Chu-ping, 2011). Sajjadifar et al. (2010) also used a similar approach for the synthesis of new 3H-Indole compounds, demonstrating the versatility of 5-Chloro-2,3,3-trimethyl-3H-indole in various synthetic pathways (Sajjadifar, Vahedi, Massoudi, & Louie, 2010).

Applications in Molecular Structure and Chemical Analysis

Geetha et al. (2019) utilized 5-Chloro-2,3,3-trimethyl-3H-indole for the synthesis and elucidation of new compounds, providing insights into molecular structures through techniques like Hirshfeld surface analysis and DFT calculations (Geetha, Al-Ostoot, Mohammed, Sridhar, Khanum, & Lokanath, 2019). Jennings et al. (1998) studied the fluorescence properties of electropolymerised 5-substituted indoles, demonstrating its utility in understanding the photophysical characteristics of such compounds (Jennings, Jones, & Mount, 1998).

Advanced Synthesis and Catalysis

In the context of advanced synthesis and catalysis, Pal et al. (2005) reported the indium trichloride catalyzed self-addition of indoles, including derivatives of 5-Chloro-2,3,3-trimethyl-3H-indole, for the synthesis of indolylindolines (Pal, Giri, & Jaisankar, 2005). This highlights its application in novel catalytic processes.

properties

IUPAC Name

5-chloro-2,3,3-trimethylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN/c1-7-11(2,3)9-6-8(12)4-5-10(9)13-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKATGIMEUGNJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C1(C)C)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1067170
Record name 3H-Indole, 5-chloro-2,3,3-trimethyl-
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Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2,3,3-trimethyl-3H-indole

CAS RN

25981-83-3
Record name 5-Chloro-2,3,3-trimethyl-3H-indole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Indole, 5-chloro-2,3,3-trimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Indole, 5-chloro-2,3,3-trimethyl-
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Record name 3H-Indole, 5-chloro-2,3,3-trimethyl-
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Record name 5-chloro-2,3,3-trimethyl-3H-indole
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Synthesis routes and methods

Procedure details

p-Chloroaniline was reacted with methyl isopropyl ketone in the same way as in Example 3. 2,3,3-Trimethyl-5-chloro-3-H-indole was formed in a yield of 86% of the theoretical yield.
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
T Kappe, P Roschger, B Schuiki… - Journal of heterocyclic …, 2003 - Wiley Online Library
2‐Methyl‐3H‐indoles 1 cyclize with two equivalents of ethyl malonate 2 to form 4‐hydroxy‐11H‐benzo[b]pyrano[3,2‐f]indolizin‐2,5‐diones 3, whereas 2‐mefhyl‐2,3‐dihydro‐1H‐…
Number of citations: 25 onlinelibrary.wiley.com
T Zimmermann, L Hennig - Journal of heterocyclic chemistry, 2002 - Wiley Online Library
The synthesis of pyrido[1,2‐a]indolium perchlorates 8,11 from 2,4,6‐triarylpyrylium perchlorates 1 and 2‐methyl‐3H‐indoles 6,9 in the presence of a basic condensing agent (…
Number of citations: 14 onlinelibrary.wiley.com
AF Ghaidan, FL Faraj… - Oriental Journal of …, 2018 - uomustansiriyah.edu.iq
ABSTRACT Series of new compounds of indole Schiff base derivatives have been synthesized by reaction of 2-(5-Chloro-3, 3-dimethyl-1, 3-dihydro-indol-2-ylidene)-malonaldehyde …
Number of citations: 10 uomustansiriyah.edu.iq
T Kappe, F Frühwirth, P Roschger… - Journal of …, 2002 - Wiley Online Library
Cyclocondensation of 2,3,3‐trimefhyl‐3H‐indoles 2 with malonates 3 gives 8‐hydroxy‐10,10‐dimefhyl‐10H‐pyrido[1,2‐a]indol‐6‐ones 4, which were halogenated in position 7, 8 and 9 …
Number of citations: 21 onlinelibrary.wiley.com
AF Ghaidan, FL Faraj, ZS Abdulghany - Iraqi Journal of Cancer and Medical …, 2022 - iasj.net
Anew compound of indoleSchiff base derivatives have been synthesized by reaction of 2-(5-Chloro-3, 3-dimethyl-1, 3-dihydro-indol-2-ylidene)-malonaldehyde with 4-methoxy aniline. …
Number of citations: 2 www.iasj.net
A Shen, X Hao, L Zhang, M Du, M Li, J Yuan, X Du… - Dyes and …, 2022 - Elsevier
In this paper, a near infrared heptamethine cyanine dye of BK-Cy for boron trifluoride (BF 3 ) detection was developed based on the Lewis acid-base reaction mechanism. BF 3 bounded …
Number of citations: 2 www.sciencedirect.com
R Nanjunda, EA Owens, L Mickelson… - Bioorganic & medicinal …, 2012 - Elsevier
Design and optimization of quadruplex-specific small molecules is developing into an attractive strategy for anti-cancer therapeutics with some promising candidates in clinical trials. A …
Number of citations: 44 www.sciencedirect.com
EA Owens - 2012 - scholarworks.gsu.edu
The synthetic methodology of tri-and pentamethine carbocyanines and their interactions with biomolecules will be discussed in two chapters. The first chapter describes the preparation …
Number of citations: 4 scholarworks.gsu.edu
AR Levitz - 2017 - scholarworks.gsu.edu
A novel series of near-infrared fluorescent contrast agents was developed and characterized. Their physicochemical and optical properties were measured. By altering functional …
Number of citations: 3 scholarworks.gsu.edu
H Liu, J Yin, E Xing, Y Du, Y Su, Y Feng, S Meng - Dyes and Pigments, 2021 - Elsevier
Cyanine dyes are widely used in the field of tumor phototherapy due to their excellent photophysical properties. To explore the heavy atoms effects on the photothermal and …
Number of citations: 22 www.sciencedirect.com

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